Regiospecific Patent Prior-Art Status: Explicit Exclusion from CNS Modulator Claims
In US Patent 10,875,829 B2 (Integrative Research Laboratories Sweden AB), 3-(2,4-difluorophenoxy)azetidine in both free-base and hydrochloride salt forms is listed as a disclaimed compound outside the patent's protective scope, alongside 11 other enumerated difluoro-/trifluoro-/pentafluorophenoxy-azetidine regioisomers [1]. This explicit legal exclusion establishes that the 2,4-isomer is recognized as prior art with a defined chemical identity, whereas compounds meeting the Markush criteria of Formula I represent a distinct, patent-protected structural class. For procurement in CNS drug discovery programs, selecting the 2,4-isomer provides access to a compound with a known, unencumbered prior-art standing, circumventing freedom-to-operate constraints associated with isomers claimed within the patent.
| Evidence Dimension | Patent claim inclusion/exclusion status |
|---|---|
| Target Compound Data | Explicitly excluded from Formula I claims in US 10,875,829 B2 (free base and HCl salt) |
| Comparator Or Baseline | 3-(2,3,4-trifluorophenoxy)azetidine, 3-(2,3,5-trifluorophenoxy)azetidine, and other novel azetidines are claimed within the patent scope |
| Quantified Difference | Binary exclusion: 2,4-isomer is disclaimed; novel regioisomers with ≥3 fluorine atoms are claimed |
| Conditions | Legal/IP analysis of US Patent 10,875,829 B2 claims, filed Nov 17, 2017 |
Why This Matters
For procurement in commercial CNS drug discovery, selecting a compound with clear prior-art standing avoids IP encumbrance, unlike regioisomers within the patent claims.
- [1] US Patent 10,875,829 B2. Provisional paragraph [0015]: 'with the proviso that the compound of Formula I is not: 3-(2,4-difluorophenoxy)azetidine in non-salt form, or 3-(2,4-difluorophenoxy)azetidine hydrochloric acid salt...' View Source
